4-Bromo-2-butoxybenzonitrile
Overview
Description
Scientific Research Applications
Material Science and Chemical Properties
Studies on bromobenzonitriles have highlighted their role in understanding material properties and chemical reactions. For example, the bending properties of 4-halobenzonitriles, including 4-bromobenzonitrile, have been analyzed, revealing insights into the flexible nature of these crystals due to halogen bonding. This understanding could lead to the development of new materials with specific mechanical properties (Veluthaparambath et al., 2022). Furthermore, the synthesis and study of derivatives like 3-bromo-4-isobutyloxyphenyl carbothioamide highlight the importance of bromobenzonitriles in synthesizing biologically active compounds, offering pathways to new drugs or agrochemicals (Wang et al., 2016).
Spectroscopy and Molecular Analysis
Spectroscopic investigations of bromobenzonitriles provide valuable information on their electronic structure and properties. Research on 4-Bromo-3-methylbenzonitrile, for instance, has used Density Functional Theory (DFT) to explore vibrational frequencies, molecular electrostatic potential, and other characteristics, which can inform the design of molecules with desired optical or electronic features (Shajikumar & Raman, 2018).
Environmental and Herbicidal Applications
Bromobenzonitriles, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), serve as effective herbicides and provide models for studying environmental degradation pathways and potential toxicological impacts. The biotransformation of bromoxynil under various anaerobic conditions has been examined, shedding light on its environmental fate and offering strategies for mitigating pollution from such compounds (Knight et al., 2003).
Synthetic Chemistry and Catalysis
Research on bromobenzonitriles often focuses on their role in synthetic chemistry, such as in the preparation of specific aromatic ethers using phase-transfer catalysis. This demonstrates their utility as intermediates in complex organic syntheses, potentially leading to new methodologies or more efficient synthesis routes (Harikumar & Rajendran, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-2-butoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUKZGCFMRQWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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